

# Synergistic Breakthrough: PTI-428 Amplifies the Efficacy of Orkambi in Cystic Fibrosis Treatment

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## Compound of Interest

Compound Name: **TR 428**

Cat. No.: **B025193**

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A detailed comparison guide for researchers and drug development professionals on the synergistic effects of the CFTR amplifier, PTI-428, in combination with the corrector-potentiator therapy, Orkambi. This guide provides an objective analysis of the enhanced therapeutic outcomes, supported by key experimental data and detailed methodologies.

This report delineates the synergistic relationship between PTI-428 (nesolicaftor) and Orkambi (lumacaftor/ivacaftor) in the treatment of cystic fibrosis (CF) for patients with the F508del mutation. The addition of PTI-428, a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, to the established Orkambi regimen has demonstrated a significant enhancement in therapeutic efficacy. This guide will explore the distinct mechanisms of action of these drugs, present the clinical trial data supporting their combined use, and provide detailed protocols for the key experiments that validated these findings.

## Complementary Mechanisms of Action: A Three-Pronged Approach to CFTR Rescue

The enhanced efficacy of the PTI-428 and Orkambi combination stems from their distinct and complementary roles in the lifecycle of the CFTR protein.

Orkambi's Dual Action: Orkambi is a combination of two small molecules:

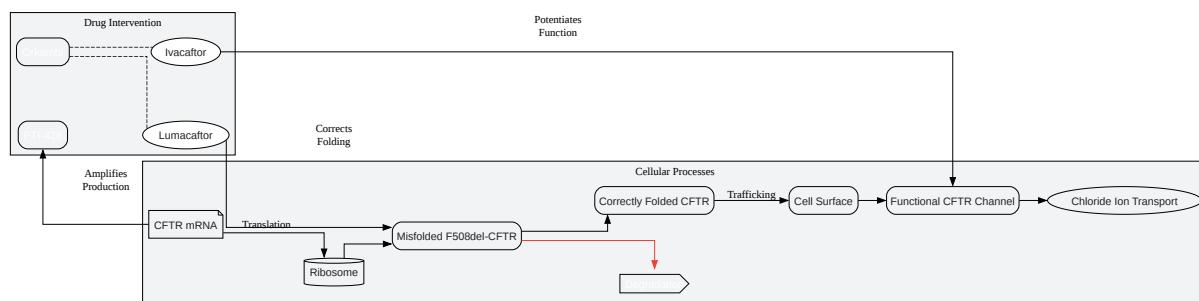
- Lumacaftor (a CFTR corrector): This molecule addresses the primary defect in F508del-CFTR by partially correcting the misfolding of the protein. This allows more of the CFTR

protein to evade degradation in the endoplasmic reticulum and be trafficked to the cell surface.[1][2][3][4]

- Ivacaftor (a CFTR potentiator): For the CFTR channels that successfully reach the cell surface, ivacaftor works to increase their channel-open probability.[1][5] This facilitates a greater flow of chloride ions, which is crucial for maintaining hydration of the airway surfaces.

PTI-428: The Amplifier: PTI-428, also known as nesolicaftor, introduces a novel mechanism of action. It is a CFTR amplifier that works at the translational level.[6][7][8] Specifically, PTI-428 binds to poly(rC)-binding protein 1 (PCBP1), which in turn stabilizes the CFTR messenger RNA (mRNA).[8] This stabilization leads to an increased production of the CFTR protein, thereby providing more substrate for the corrector (lumacaftor) and potentiator (ivacaftor) to act upon. [8]

The synergy arises from this sequential and cooperative process: PTI-428 increases the quantity of CFTR protein, lumacaftor improves its conformation and trafficking, and ivacaftor enhances the function of the channels that reach the cell membrane.

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**Figure 1:** Mechanism of Action for PTI-428 and Orkambi.

## Clinical Efficacy: Quantitative Data from Phase 2 Trial

A Phase 2 clinical trial (NCT02718495) was conducted to evaluate the safety and efficacy of PTI-428 as an add-on therapy for patients already receiving Orkambi. The study involved a 28-day treatment period where patients received 50 mg of PTI-428 once daily in addition to their stable Orkambi regimen.

Outcome Measure	PTI-428 + Orkambi	Orkambi (Placebo Add-on)
Mean Absolute Change in ppFEV1 from Baseline	+5.2 percentage points	Not reported (comparison to baseline)
Sweat Chloride Concentration	No significant correlation with lung function improvement	Not applicable

ppFEV1: percent predicted forced expiratory volume in 1 second

The primary endpoint of this study was the change in percent predicted forced expiratory volume in 1 second (ppFEV1), a key indicator of lung function in CF patients. The results demonstrated a statistically significant mean absolute improvement of 5.2 percentage points in ppFEV1 from baseline for the group receiving PTI-428 in addition to Orkambi. Notably, this improvement was observed as early as 14 days into the treatment and was sustained for the 28-day duration of the study. An interesting finding was that the improvements in lung function did not correlate with changes in sweat chloride concentrations.

## Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the efficacy of the PTI-428 and Orkambi combination therapy.

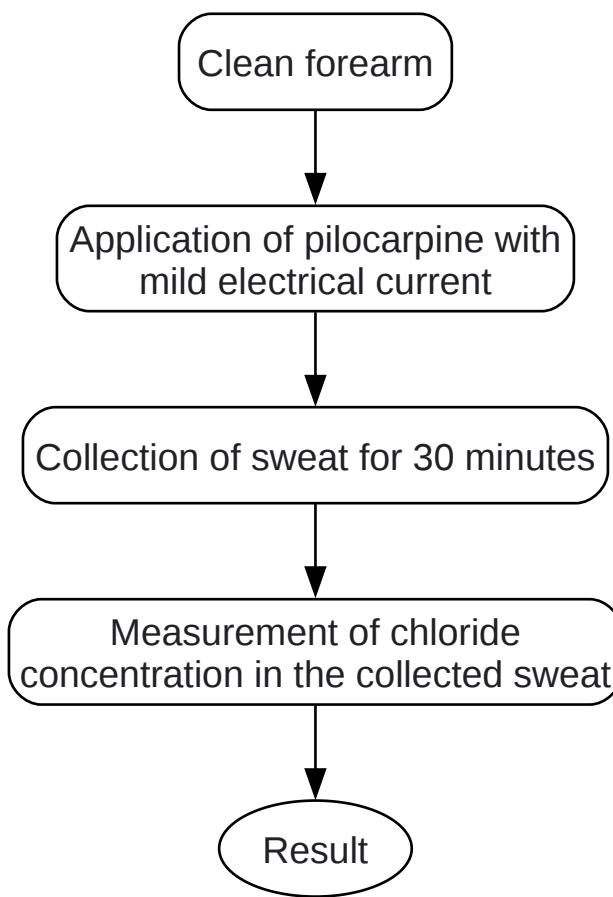
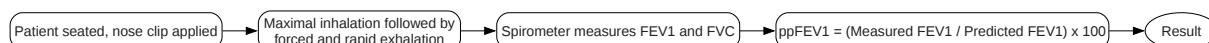
### Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

**Objective:** To assess changes in lung function.

**Procedure:**

- Patient Preparation:** The patient is instructed to sit upright. They will wear a nose clip to ensure that all exhaled air passes through the mouth.
- Maneuver:** The patient takes the deepest breath they can and then exhales as hard and as fast as possible into a spirometer for at least 6 seconds.

- Data Collection: The spirometer measures the total volume of air exhaled (Forced Vital Capacity, FVC) and the volume of air exhaled in the first second (Forced Expiratory Volume in 1 second, FEV1).
- Calculation of Predicted Value: The patient's FEV1 is compared to a predicted value based on their age, sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).
- Quality Control: The procedure is typically repeated at least three times to ensure reproducibility, with the highest value being recorded.



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